加兰肽

描述

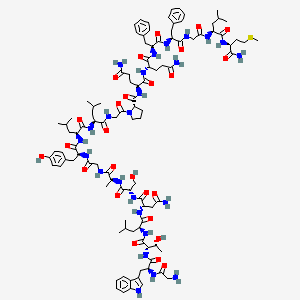

Galantide is a chimeric peptide obtained from amino acids 1-13 of galanin attached to the C-terminal fragment of bradykinin . It has been found to improve social memory in ‘social recognition’ tests when administered at doses varying from 6-6000nmoles . Galantide causes widespread antagonism to the action of galanin and reversibly blocks the neuronal actions of galanin in a dose-dependent manner . It inhibits the release of acetylcholine, reduces the response to galanin in the hypothalamus, and blocks the effect of galanin on glucose-induced insulin secretion .

Synthesis Analysis

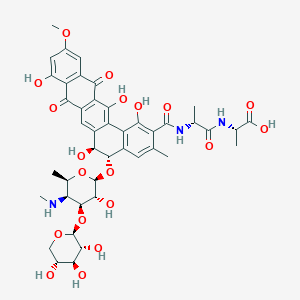

Galantide is a peptide consisting of fragments of galanin and substance P . It recognizes two classes of galanin binding sites (KD <0.1 nM and 6 nM) in the rat hypothalamus . Galantide dose-dependently (IC50 =1.0 nM) antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .Molecular Structure Analysis

The molecular formula of Galantide is C104H151N25O26S . The sequence of Galantide is {GLY} {TRP} {THR} {LEU} {ASN} {SER} {ALA} {GLY} {TYR} {LEU} {LEU} {GLY} {PRO} {GLN} {GLN} {PHE} {PHE} {GLY} {LEU} {MET} .Physical And Chemical Properties Analysis

Galantide is a white powder . Its molecular weight is 2199.53 . It is soluble in water .科学研究应用

调节胃功能

加兰肽在消化系统复杂的相互作用中起着至关重要的作用 . 它影响胃分泌和运动,呈现出胃肠道健康的迷人交集 .

记忆过程

加兰肽也影响我们的认知系统。 它对记忆过程具有双重影响,这可能对认知增强和治疗与记忆相关的疾病具有潜在意义 .

胃肠道疾病的治疗意义

鉴于加兰肽在调节胃分泌和运动中的作用,它可能有助于管理各种消化系统疾病,如肠易激综合征 (IBS)、胃溃疡和胃食管反流 .

与脑激素和神经元的相互作用

加兰肽与脑激素和神经元相互作用,影响记忆形成和提取 . 这种相互作用可能用于治疗认知障碍 .

牙周再生

加兰肽已被用作一种新型支架涂层剂,用于颅面组织的愈合和再生 . 它促进细胞增殖和基质合成,并且与矿化骨样组织沉积有关 .

刺激垂体促黄体激素

使用特定的加兰肽受体拮抗剂来评估内源性加兰肽在雄性大鼠中对偶发性基础和相 LH 释放的作用 . 这表明加兰肽可能在内分泌调节中发挥作用 .

作用机制

Target of Action

Galantide is a synthetic peptide that is a hybrid of two naturally occurring hormones: gastrin and somatostatin . It interacts with the receptors of both parent hormones, allowing it to modulate their activities . Galantide recognizes two classes of galanin binding sites in the rat hypothalamus .

Mode of Action

Galantide’s mechanism of action within the digestive system is a fascinating display of biological regulation. By modulating the activity of its parent hormones, gastrin and somatostatin, galantide plays a crucial role in managing gastric secretions and the movement of the gastrointestinal tract . It dose-dependently antagonizes the galanin-mediated inhibition of the glucose-induced insulin secretion from mouse pancreatic islets .

Biochemical Pathways

Galantide influences both the gastrin and somatostatin receptors, impacting several hormonal pathways . In the digestive system, it modulates gastric secretions and motility, helping to regulate processes such as digestion and nutrient absorption .

Pharmacokinetics

Galantide is about 90% bioavailable and displays linear pharmacokinetics . It has a relatively large volume of distribution and low protein binding . Metabolism is primarily through the cytochrome P450 system, specifically the CYP2D6 and CYP3A4 isoenzymes .

Result of Action

The reduction of GalR1 mRNA via null mutation or injection of the GalR1 antagonist, galantide, prior to kainate-induced status epilepticus induces hippocampal damage in a mouse strain known to be highly resistant to kainate-induced neuronal injury . Intrathecal administration of galanin reduced the morphine dose required for the suppression of the flexor reflex, and the further administration of the galanin antagonists’ galantide and M-35 almost completely abolished the antinociceptive effect of morphine .

安全和危害

属性

IUPAC Name |

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)/t58-,59+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOJVPDIYKRJSM-GKPUQKAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C104H151N25O26S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00160714 | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2199.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138579-66-5 | |

| Record name | Galantide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138579665 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galantide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00160714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(1s)-1-Isothiocyanatoethyl]benzene](/img/structure/B1674335.png)